Pyrene, 7-(1,1-dimethylethyl)-1-nitro-
Description
Contextualization of Pyrene (B120774) in Environmental and Chemical Sciences
Pyrene (C₁₆H₁₀) is a polycyclic aromatic hydrocarbon consisting of four fused benzene (B151609) rings, forming a flat aromatic system. wikipedia.orgnih.gov It is a naturally occurring compound but is also produced by the incomplete combustion of organic materials such as coal, oil, gas, and garbage. epa.govregenesis.comtpsgc-pwgsc.gc.ca Consequently, pyrene is a ubiquitous environmental pollutant found in the air, surface water, drinking water, and soil. epa.govregenesis.comtpsgc-pwgsc.gc.canih.gov
In the field of chemical sciences, pyrene is recognized for its distinctive photophysical properties. It exhibits a strong UV-Vis absorbance and a fluorescence emission spectrum that is highly sensitive to the polarity of its solvent environment, making it a valuable molecular probe. wikipedia.org Industrially, pyrene and its derivatives are utilized in the manufacturing of dyes, plastics, and pesticides. epa.govregenesis.com It also serves as a starting material for the synthesis of other PAHs, such as benzo(a)pyrene, and is used extensively in biochemical research. epa.govregenesis.comtpsgc-pwgsc.gc.ca
| Property | Value |
| Chemical Formula | C₁₆H₁₀ |
| Molar Mass | 202.256 g·mol⁻¹ |
| Appearance | Colorless to pale yellow solid |
| Structure | Four fused benzene rings |
| Solubility in Water | 0.139 mg/L (at 25 °C) |
| Common Sources | Incomplete combustion of organic matter, coal tar |
This table summarizes the basic properties of the parent compound, Pyrene.
Significance of Nitrated and Alkyl-Substituted Pyrenes in Academic Inquiry
The addition of nitro (NO₂) and alkyl groups to the pyrene structure creates derivatives that are a major focus of academic research due to their altered properties and potential impacts.
Nitrated pyrenes , such as 1-nitropyrene (B107360), are of significant interest in environmental and toxicological studies. They are found in diesel exhaust and are recognized for their mutagenic and carcinogenic potential. nih.govmdpi.com The International Agency for Research on Cancer (IARC) has classified 1-nitropyrene as a Group 2A chemical, indicating it is probably carcinogenic to humans. mdpi.com Research into nitrated pyrenes is crucial for understanding the health risks associated with air pollution and for developing markers of exposure to combustion byproducts. nih.govmdpi.comnih.gov
Alkyl-substituted pyrenes are investigated for their modified photophysical properties. The introduction of alkyl groups, such as the tert-butyl group, can enhance the fluorescence quantum yield of the pyrene chromophore. acs.org This enhancement is valuable for the development of new photofunctional materials, including those used in organic light-emitting diodes (OLEDs). acs.orgtandfonline.com Furthermore, alkylated PAHs are often found as co-contaminants with their parent compounds in the environment, and their study is important for a comprehensive understanding of the total toxicity of PAH contamination. nih.gov The compound 7-(1,1-dimethylethyl)-1-nitropyrene is a subject of academic inquiry precisely because it combines these two significant substitutions, creating a molecule with potentially unique steric and electronic properties. rsc.org Research on sterically hindered aromatic nitro compounds, like derivatives of 2,7-di-t-butylpyrene, indicates that bulky groups can force the nitro group out of conjugation with the aromatic π-system, leading to unusual electronic spectra. rsc.org
Structural Isomerism and Positional Substitution Effects in Pyrene Derivatives
The pyrene molecule has several positions where substitution can occur, leading to the formation of structural isomers—molecules with the same chemical formula but different arrangements of atoms. The specific position of a substituent group on the pyrene ring has a profound effect on the molecule's electronic structure, stability, and photophysical properties. researchgate.netrsc.org
The chemistry of pyrene is primarily driven by electrophilic aromatic substitution, which preferentially occurs at the 1, 3, 6, and 8 positions (known as the non-K region). mdpi.commdpi.com The synthesis of specific isomers, such as 1,3-disubstituted pyrenes, can be challenging due to the preference for substitution at the 1,6- and 1,8- positions. mdpi.com
The effects of substituent position are a key area of research:
Electronic Properties : The position of electron-donating or electron-accepting groups can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net Aligning substituents in a specific direction relative to the molecule's dipole moment can significantly enhance certain properties. researchgate.net
Photophysical Properties : The substitution pattern influences fluorescence quantum yields and emission wavelengths. rsc.orgrsc.org For instance, studies have shown that symmetrically substituted pyrenes may exhibit higher fluorescence quantum yields compared to their asymmetrical counterparts. rsc.orgrsc.org Conversely, asymmetrical derivatives can show greater thermal stability. rsc.orgrsc.org
Steric Effects : Bulky substituents, like the 1,1-dimethylethyl (tert-butyl) group, can introduce steric hindrance. This can twist the substituent out of the plane of the pyrene ring, affecting conjugation and, consequently, the electronic and spectral properties of the molecule. rsc.org
Structure
3D Structure
Properties
CAS No. |
88829-61-2 |
|---|---|
Molecular Formula |
C20H17NO2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
7-tert-butyl-1-nitropyrene |
InChI |
InChI=1S/C20H17NO2/c1-20(2,3)15-10-13-5-4-12-7-9-17(21(22)23)16-8-6-14(11-15)18(13)19(12)16/h4-11H,1-3H3 |
InChI Key |
PDCBFAIRQXMVOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C3C(=C1)C=CC4=C3C(=C(C=C4)[N+](=O)[O-])C=C2 |
Origin of Product |
United States |
Synthetic Strategies for Pyrene, 7 1,1 Dimethylethyl 1 Nitro
Regioselective Nitration Methodologies for Polycyclic Aromatic Hydrocarbons
Nitration is a foundational reaction for functionalizing aromatic compounds. In the context of polycyclic aromatic hydrocarbons (PAHs) like pyrene (B120774), achieving regioselectivity is paramount.
The most common method for nitrating aromatic rings is through electrophilic aromatic substitution. wikipedia.org This reaction typically employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. masterorganicchemistry.comlibretexts.org
The mechanism involves the attack of the π-electron system of the aromatic ring on the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com A weak base, such as water or the bisulfate ion (HSO₄⁻), then removes a proton from the carbon atom bearing the nitro group, restoring aromaticity and yielding the nitroaromatic product. masterorganicchemistry.com For pyrene, nitration under these conditions typically occurs at the most electron-rich positions, primarily yielding 1-nitropyrene (B107360). oup.com
Table 1: Typical Conditions for Electrophilic Aromatic Nitration
| Reagents | Electrophile | Typical Solvent | Temperature | Product from Pyrene |
| HNO₃ / H₂SO₄ | Nitronium ion (NO₂⁺) | Acetonitrile | Varies | 1-Nitropyrene oup.com |
| NO₂ in solution | NO₂⁺ (autocatalyzed) | Dichloromethane | 25 °C | 1-Nitropyrene |
This interactive table summarizes common conditions for the electrophilic nitration of aromatic compounds.
Achieving specific positional isomers that are not favored by the inherent reactivity of the parent PAH requires directed nitration strategies. These methods often rely on the presence of a directing group on the aromatic ring or the use of alternative nitrating agents that offer different selectivity profiles.
One approach involves the use of milder or more selective nitrating agents. Reagents like tert-butyl nitrite (B80452) (t-BuONO) have been employed for the regioselective nitration of various aromatic systems, sometimes in conjunction with a metal catalyst. nih.govresearchgate.netrsc.org These methods can offer improved control over the position of nitration, particularly for substrates that are sensitive to the harsh conditions of mixed acid nitration. nih.gov For example, copper-catalyzed nitration using tert-butyl nitrite has been shown to be effective for indolines. sci-hub.se While direct application to the pyrene system to achieve 7-nitro substitution is not widely documented, these methodologies represent a key strategy for controlling regiochemistry in complex aromatic systems.
Introduction of Sterically Hindered Alkyl Groups (e.g., tert-Butyl) to Pyrene Core
The introduction of alkyl groups, especially bulky ones like tert-butyl, significantly alters the electronic and physical properties of the pyrene core and influences the regioselectivity of subsequent reactions.
The Friedel-Crafts alkylation is the classic method for attaching alkyl groups to aromatic rings. cerritos.edu This reaction involves an alkyl halide (e.g., tert-butyl chloride) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). cerritos.eduresearchgate.net The Lewis acid polarizes the carbon-halide bond, facilitating the formation of a carbocation electrophile (e.g., the tert-butyl cation), which is then attacked by the aromatic ring. researchgate.net
For the tert-butylation of pyrene, triflic acid (TfOH) has also been used as an effective promoter, reacting with tert-butyl halides or tert-butanol (B103910) to yield the alkylated products in high yields. acs.org A key peculiarity of the Friedel-Crafts alkylation of pyrene with bulky electrophiles is that substitution occurs preferentially at the 2- and 2,7- positions, rather than the electronically favored 1, 3, 6, or 8 positions. acs.org This outcome is attributed to the significant steric hindrance at the more reactive sites, forcing the bulky tert-butyl group to attack the less hindered C2 and C7 positions. researchgate.netacs.org
Table 2: Conditions for Friedel-Crafts tert-Butylation of Pyrene
| Alkylating Agent | Catalyst / Promoter | Solvent | Key Products | Reference |
| tert-Butyl chloride | Aluminum chloride (AlCl₃) | Dichloromethane | 2-tert-Butylpyrene (B8442629), 2,7-di-tert-Butylpyrene | acs.org |
| tert-Butyl chloride | Triflic acid (TfOH) | Dichloromethane | 2-tert-Butylpyrene, 2,7-di-tert-Butylpyrene | acs.org |
| tert-Butanol | Triflic acid (TfOH) | Dichloromethane | 2-tert-Butylpyrene, 2,7-di-tert-Butylpyrene | acs.org |
This interactive table outlines various reported conditions for the Friedel-Crafts tert-butylation of pyrene.
Once attached to the pyrene ring, an alkyl group like tert-butyl acts as an activating group for further electrophilic aromatic substitution. It donates electron density to the ring via an inductive effect, stabilizing the carbocation intermediate formed during the subsequent substitution. wikipedia.org As an alkyl group, it is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself. In the case of a substituent at the C2 position of pyrene, the ortho positions are C1 and C3, while the para position is C7.
Multi-Step Synthetic Pathways for Dual Substitution (Nitro and tert-Butyl)
Alkylation First, then Nitration: This is the more feasible route.
Step 1: Synthesis of 2-tert-Butylpyrene. Pyrene undergoes Friedel-Crafts alkylation with a tert-butylating agent. By controlling the stoichiometry, 2-tert-butylpyrene can be synthesized as a major product, alongside the disubstituted 2,7-di-tert-butylpyrene, from which it can be separated. acs.org
Step 2: Nitration of 2-tert-Butylpyrene. The subsequent nitration of 2-tert-butylpyrene would be directed by the existing alkyl group. The tert-butyl group at C2 is an activating ortho, para-director. The incoming nitronium ion would be directed to positions C1 (ortho), C3 (ortho), and C7 (para). The extreme steric bulk of the tert-butyl group at C2 would significantly hinder the approach of the electrophile to the adjacent C1 and C3 positions. Consequently, nitration would be expected to occur preferentially at the sterically accessible and electronically activated C7 (para) position, yielding 2-(1,1-dimethylethyl)-7-nitropyrene. Obtaining the target 7-(1,1-dimethylethyl)-1-nitro- isomer via this route would be challenging, as it would require overcoming the strong directing effects and steric hindrance to favor substitution at the C1 position. It is possible that under specific conditions, a mixture of isomers including the desired 1-nitro-7-tert-butylpyrene could be formed, which would then necessitate sophisticated separation techniques. rsc.org
Nitration First, then Alkylation: This route is generally considered synthetically unviable.
Step 1: Synthesis of 1-Nitropyrene. As established, the direct nitration of pyrene yields 1-nitropyrene. oup.com
Step 2: Alkylation of 1-Nitropyrene. The nitro group is a powerful deactivating group for electrophilic aromatic substitution and is a meta-director. Attempting a Friedel-Crafts alkylation on 1-nitropyrene would be extremely difficult due to the deactivated ring. Furthermore, the nitro group at C1 would direct the incoming tert-butyl group to the C3, C6, and C8 positions, not the desired C7 position.
Therefore, the most logical synthetic approach, while still challenging in terms of regiocontrol, would involve the initial tert-butylation of pyrene followed by a carefully controlled nitration step, with subsequent isolation of the desired 7-(1,1-dimethylethyl)-1-nitro-pyrene isomer from the resulting product mixture.
Sequential Functionalization Strategies
Sequential functionalization is a common and direct approach for the synthesis of multi-substituted pyrenes. This strategy involves the stepwise introduction of functional groups onto the pyrene backbone. For the synthesis of 7-(1,1-dimethylethyl)-1-nitro-pyrene, this would logically involve an initial tert-butylation followed by nitration.
Step 1: Tert-butylation of Pyrene
The first step in this sequence is the introduction of the 1,1-dimethylethyl (tert-butyl) group. Due to the steric bulk of the tert-butyl group, its introduction via Friedel-Crafts alkylation directs the substitution to the less sterically hindered 2 and 7 positions of the pyrene core. The reaction of pyrene with tert-butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, can yield 2,7-di-tert-butylpyrene. By controlling the stoichiometry of the reactants, it is possible to obtain the mono-substituted 2-(1,1-dimethylethyl)pyrene, which serves as the key intermediate for the subsequent step.
Step 2: Nitration of 2-(1,1-dimethylethyl)pyrene
The second step is the regioselective nitration of the 2-(1,1-dimethylethyl)pyrene intermediate. The existing tert-butyl group at the 2-position influences the position of the incoming nitro group. Protic nitration of 2-tert-butylpyrene has been shown to result in nitration at the alpha positions. acs.org This directing effect, combined with the inherent reactivity of the pyrene ring, can lead to the formation of 7-(1,1-dimethylethyl)-1-nitro-pyrene. The reaction is typically carried out using a nitrating agent such as nitric acid in the presence of a strong acid like sulfuric acid, or with nitronium tetrafluoroborate. The reaction conditions, including temperature and reaction time, must be carefully controlled to prevent the formation of dinitro and other isomeric byproducts. Studies on the nitration of 2-tert-butylpyrene have confirmed the formation of nitro derivatives where the nitro group is sterically hindered, indicating that the reaction proceeds to create a sterically crowded molecule. rsc.org
Table 1: Key Reactions in Sequential Functionalization
| Step | Reactants | Reagents | Product |
|---|---|---|---|
| 1 | Pyrene, tert-Butyl chloride | AlCl₃ | 2-(1,1-dimethylethyl)pyrene |
| 2 | 2-(1,1-dimethylethyl)pyrene | HNO₃, H₂SO₄ | 7-(1,1-dimethylethyl)-1-nitro-pyrene |
Convergent Synthesis Approaches
This would necessitate the preparation of two key pyrene-based intermediates: one bearing the tert-butyl group and a reactive moiety (e.g., a boronic acid or a halide), and the other carrying the nitro group and a complementary reactive partner.
Example of a Convergent Route:
A plausible, though synthetically complex, convergent approach could involve the following steps:
Synthesis of Intermediate A: Preparation of a 7-bromo-1-nitropyrene. This could be achieved through the nitration of a protected 7-bromopyrene, followed by deprotection.
Synthesis of Intermediate B: Preparation of a 2-(1,1-dimethylethyl)pyrene-7-boronic acid. This could be synthesized from 2,7-dibromopyrene (B9692) by first selectively introducing the tert-butyl group via a coupling reaction, followed by conversion of the remaining bromine to a boronic acid group.
Coupling Reaction: A palladium-catalyzed Suzuki-Miyaura cross-coupling of Intermediate A and Intermediate B to form the final product, 7-(1,1-dimethylethyl)-1-nitro-pyrene.
While this approach offers theoretical control over the substitution pattern, the synthesis of the required precursors is challenging and may involve multiple steps with potentially low yields. The development of methods for the synthesis of disubstituted pyrenes, including those with bromo and boronic acid functionalities, has been a subject of research, providing a foundation for such convergent strategies. mdpi.com
Table 2: Hypothetical Convergent Synthesis Scheme
| Intermediate | Structure | Coupling Partner | Reaction Type |
|---|---|---|---|
| 7-Bromo-1-nitropyrene | A pyrene core with a bromine at C7 and a nitro group at C1. | 2-(1,1-dimethylethyl)pyrene-7-boronic acid | Suzuki-Miyaura Coupling |
| 2-(1,1-dimethylethyl)pyrene-7-boronic acid | A pyrene core with a tert-butyl group at C2 and a boronic acid at C7. | 7-Bromo-1-nitropyrene | Suzuki-Miyaura Coupling |
Purification and Isolation Techniques for Substituted Pyrene Compounds
The purification and isolation of the target compound, 7-(1,1-dimethylethyl)-1-nitro-pyrene, from the reaction mixture are critical steps to obtain a pure sample. The synthesis of substituted pyrenes often results in a mixture of regioisomers and unreacted starting materials, necessitating efficient separation techniques. The choice of purification method depends on the physical and chemical properties of the target compound and the impurities present.
Chromatographic Methods:
Column Chromatography: This is a standard and widely used technique for the separation of pyrene derivatives. Silica (B1680970) gel is a common stationary phase, and a solvent system of increasing polarity, such as a hexane (B92381)/ethyl acetate (B1210297) gradient, can be used to elute the components based on their polarity. The less polar starting material, 2-(1,1-dimethylethyl)pyrene, would elute before the more polar nitrated product. For challenging separations of isomers, specialized stationary phases, such as caffeine-impregnated silica gel, can be employed. rsc.org
High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is particularly useful for the separation of closely related isomers. nih.govblackmeditjournal.org Both normal-phase and reversed-phase HPLC can be utilized. Reversed-phase HPLC, with a C18 column and a mobile phase such as acetonitrile/water, is effective for separating polycyclic aromatic hydrocarbons (PAHs) and their derivatives. nih.gov Preparative HPLC can be used to isolate larger quantities of the purified compound. rsc.org
Recrystallization:
Recrystallization is a powerful technique for purifying solid compounds. mt.comyoutube.comwikipedia.org The crude product is dissolved in a hot solvent in which it is highly soluble, and then the solution is allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the more soluble impurities in the solution. The choice of solvent is crucial for successful recrystallization. A mixture of solvents, such as ethanol (B145695) and water or hexane and ethyl acetate, can be used to achieve the desired solubility profile. rochester.edu For some substituted pyrenes, repeated recrystallization has been shown to be effective in isolating pure isomers. rsc.org
Sublimation:
For thermally stable and non-volatile compounds like many pyrene derivatives, sublimation can be an effective purification method. rsc.org The crude solid is heated under high vacuum, causing it to sublime directly from the solid to the gas phase. The gaseous compound then deposits as pure crystals on a cold surface. This technique is particularly useful for removing non-volatile impurities.
Table 3: Summary of Purification Techniques for Substituted Pyrenes
| Technique | Principle of Separation | Typical Application |
|---|---|---|
| Column Chromatography | Adsorption and differential partitioning between a stationary and mobile phase. | Initial purification of crude reaction mixtures, separation of compounds with different polarities. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary and mobile phase under high pressure. | Separation of isomers, final purification to high purity. nih.govrsc.org |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Purification of solid products, removal of soluble impurities. mt.comwikipedia.org |
| Sublimation | Difference in vapor pressure; direct transition from solid to gas phase upon heating under vacuum. | Purification of thermally stable solids, removal of non-volatile impurities. rsc.org |
Advanced Spectroscopic and Structural Characterization of Pyrene, 7 1,1 Dimethylethyl 1 Nitro
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy serves as a cornerstone for the determination of molecular structure in solution. For Pyrene (B120774), 7-(1,1-dimethylethyl)-1-nitro-, a detailed analysis of its ¹H and ¹³C NMR spectra, complemented by two-dimensional correlation techniques, provides unambiguous assignment of all proton and carbon resonances, confirming the connectivity of the nitro and tert-butyl substituents to the pyrene core.
¹H NMR Spectroscopic Analysis of Aromatic and Alkyl Protons
The ¹H NMR spectrum of Pyrene, 7-(1,1-dimethylethyl)-1-nitro- is characterized by distinct regions corresponding to the aromatic protons of the pyrene ring system and the aliphatic protons of the tert-butyl group. The electron-withdrawing nature of the nitro group and the electron-donating, sterically bulky tert-butyl group induce significant shifts in the proton resonances compared to unsubstituted pyrene.
The protons on the pyrene ring are expected to resonate in the downfield region, typically between δ 7.5 and 9.0 ppm. The nitro group at the C-1 position will cause a significant downfield shift for the adjacent protons (H-2 and H-9), a phenomenon attributed to its strong deshielding effect. Conversely, the tert-butyl group at the C-7 position will likely cause a slight upfield shift for the neighboring protons (H-6 and H-8) due to its electron-donating inductive effect.
The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet in the upfield region of the spectrum, typically around δ 1.3-1.8 ppm, a characteristic feature for this alkyl substituent. rsc.orgnih.govacdlabs.com The integration of this signal relative to the aromatic protons would confirm the presence of a single tert-butyl group.
Predicted ¹H NMR Data for Pyrene, 7-(1,1-dimethylethyl)-1-nitro-
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.5 - 8.8 | Doublet | ~8.0 |
| H-3 | 7.8 - 8.1 | Triplet | ~7.5 |
| H-4 | 7.9 - 8.2 | Doublet | ~8.5 |
| H-5 | 8.0 - 8.3 | Doublet | ~8.5 |
| H-6 | 7.8 - 8.0 | Doublet | ~8.0 |
| H-8 | 7.9 - 8.1 | Doublet | ~8.0 |
| H-9 | 8.8 - 9.1 | Doublet | ~9.5 |
| H-10 | 8.1 - 8.4 | Doublet | ~9.5 |
| -C(CH₃)₃ | 1.5 - 1.7 | Singlet | N/A |
¹³C NMR Spectroscopic Analysis and Quaternary Carbon Assignments
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The spectrum of Pyrene, 7-(1,1-dimethylethyl)-1-nitro- will exhibit signals for the sixteen carbons of the pyrene core and the four carbons of the tert-butyl group.
The carbon atom directly attached to the nitro group (C-1) is expected to be significantly deshielded, appearing at a downfield chemical shift, likely in the range of δ 145-150 ppm. The carbon bearing the tert-butyl group (C-7) will also be a quaternary carbon, with its resonance influenced by the alkyl substituent. The quaternary carbon of the tert-butyl group itself will appear around δ 35-40 ppm, while the methyl carbons will resonate in the upfield region, typically around δ 30-35 ppm. rsc.orgnih.gov
The remaining aromatic carbons will resonate in the typical range for polycyclic aromatic hydrocarbons (δ 120-135 ppm), with their specific chemical shifts influenced by the electronic effects of the substituents.
Predicted ¹³C NMR Data for Pyrene, 7-(1,1-dimethylethyl)-1-nitro-
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 147 - 150 |
| C-2 | 123 - 126 |
| C-3 | 127 - 130 |
| C-3a | 129 - 132 |
| C-4 | 125 - 128 |
| C-5 | 126 - 129 |
| C-5a | 130 - 133 |
| C-6 | 122 - 125 |
| C-7 | 148 - 151 |
| C-8 | 121 - 124 |
| C-9 | 124 - 127 |
| C-10 | 128 - 131 |
| C-10a | 124 - 127 |
| C-10b | 131 - 134 |
| C-10c | 123 - 126 |
| C-10d | 125 - 128 |
| -C (CH₃)₃ | 35 - 38 |
| -C(C H₃)₃ | 31 - 33 |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Mapping
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum will reveal the coupling relationships between adjacent protons on the pyrene ring. sdsu.edu For instance, a cross-peak between the signals assigned to H-2 and H-3 would confirm their vicinal relationship. Similarly, correlations between H-4 and H-5, H-5 and H-6, H-8 and H-9, and H-9 and H-10 would be expected, allowing for the mapping of the individual spin systems within the aromatic framework.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): The HSQC or HMQC spectrum correlates directly bonded proton and carbon atoms. sdsu.edu This experiment is crucial for assigning the carbon signals of the protonated aromatic carbons. For example, the proton signal at δ 1.5-1.7 ppm will show a correlation to the carbon signal at δ 31-33 ppm, confirming the assignment of the tert-butyl methyl groups.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu This technique is particularly powerful for identifying quaternary carbons and for connecting different structural fragments. Key expected correlations include:
The protons of the tert-butyl group (δ 1.5-1.7 ppm) showing a correlation to the quaternary carbon C-7 (δ 148-151 ppm) and the quaternary carbon of the tert-butyl group itself (δ 35-38 ppm).
The aromatic proton H-2 showing a correlation to the nitro-substituted carbon C-1 (δ 147-150 ppm).
The aromatic proton H-6 showing a correlation to the tert-butyl substituted carbon C-7.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.gov
Characteristic Vibrational Modes of Nitro and tert-Butyl Groups
The IR spectrum of Pyrene, 7-(1,1-dimethylethyl)-1-nitro- will be dominated by strong absorptions corresponding to the nitro and tert-butyl groups.
Nitro Group: The nitro group exhibits two prominent stretching vibrations. A strong asymmetric stretching band is expected in the region of 1550-1475 cm⁻¹, and a strong symmetric stretching band is anticipated between 1360-1290 cm⁻¹. orgchemboulder.comspectroscopyonline.com These intense bands are highly characteristic and provide clear evidence for the presence of the nitro functionality.
tert-Butyl Group: The tert-butyl group has several characteristic vibrational modes. C-H stretching vibrations of the methyl groups will appear in the 2960-2855 cm⁻¹ region. rsc.org Bending vibrations are also characteristic, with a strong band often observed around 1390-1365 cm⁻¹, which can sometimes be split into a doublet. researchgate.net Another notable band is the skeletal vibration of the C-C bonds within the tert-butyl group.
Predicted IR Absorption Data for Pyrene, 7-(1,1-dimethylethyl)-1-nitro-
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3100 - 3000 | Weak to Medium |
| Alkyl C-H (tert-butyl) | Stretching | 2960 - 2855 | Strong |
| Aromatic C=C | Stretching | 1600 - 1585, 1500 - 1400 | Medium |
| Nitro (NO₂) | Asymmetric Stretching | 1550 - 1475 | Strong |
| Nitro (NO₂) | Symmetric Stretching | 1360 - 1290 | Strong |
| tert-Butyl | C-H Bending | 1390 - 1365 | Strong |
| Aromatic C-H | Out-of-plane Bending | 900 - 675 | Strong |
Aromatic C-H and C=C Stretching Frequencies
The pyrene backbone also gives rise to characteristic IR absorptions.
Aromatic C-H Stretching: Weak to medium intensity bands are expected in the region of 3100-3000 cm⁻¹, which are characteristic of C-H bonds on an aromatic ring. orgchemboulder.comopenstax.org
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the pyrene ring system typically appear as a series of medium intensity bands in the 1600-1400 cm⁻¹ region. orgchemboulder.comopenstax.org Specifically, bands around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ are common for aromatic compounds. libretexts.orgpressbooks.publibretexts.org
The combination of these distinct spectroscopic features provides a comprehensive and detailed structural characterization of Pyrene, 7-(1,1-dimethylethyl)-1-nitro-.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry serves as a critical tool for confirming the molecular weight and elucidating the structure of organic molecules through controlled fragmentation.
High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of a molecule with high accuracy and confidence. For Pyrene, 7-(1,1-dimethylethyl)-1-nitro-, with the molecular formula C₂₀H₁₉NO₂, HRMS would provide an exact mass measurement, distinguishing it from other compounds with the same nominal mass. The technique's precision, typically within a few parts per million (ppm), allows for the unambiguous confirmation of the molecular formula.
| Compound | Molecular Formula | Calculated Exact Mass (Monoisotopic) |
|---|---|---|
| Pyrene, 7-(1,1-dimethylethyl)-1-nitro- | C₂₀H₁₉NO₂ | 305.1416 g/mol |
Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern of Pyrene, 7-(1,1-dimethylethyl)-1-nitro- is expected to be dominated by cleavages related to its two substituents: the tert-butyl group and the nitro group.
The most prominent fragmentation pathway for tert-butyl substituted aromatic compounds is the loss of a methyl radical (•CH₃) to form a highly stable [M-15]⁺ cation. researchgate.net Another characteristic fragmentation involves the formation of the tert-butyl cation at m/z 57. nih.gov Fragmentation of the nitro group can proceed through the loss of a nitro radical (•NO₂) or nitric oxide (•NO).
| Precursor Ion (m/z) | Expected Fragment Ion | Neutral Loss | Fragment m/z (Calculated) | Notes |
|---|---|---|---|---|
| 305.14 | [C₁₉H₁₆NO₂]⁺ | •CH₃ | 290.12 | Loss of a methyl radical from the tert-butyl group. |
| 305.14 | [C₂₀H₁₉O]⁺ | •NO | 275.14 | Loss of nitric oxide radical. |
| 305.14 | [C₂₀H₁₉]⁺ | •NO₂ | 259.15 | Loss of nitro radical. |
| - | [C₄H₉]⁺ | - | 57.07 | Formation of the characteristic tert-butyl cation. nih.gov |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
UV-Vis and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of conjugated π-systems like pyrene.
The parent pyrene molecule exhibits characteristic absorption bands corresponding to π-π* electronic transitions. The introduction of substituents significantly perturbs the electronic structure of the pyrene core. The nitro group (-NO₂) acts as a strong electron-withdrawing group, which typically leads to a bathochromic (red) shift of the absorption bands by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The tert-butyl group is a weak electron-donating group through hyperconjugation and induction, which can cause a slight red shift. The combined effect of these two groups on the pyrene aromatic system is a notable perturbation of the electronic energy levels, leading to changes in the absorption maxima and molar absorptivity compared to unsubstituted pyrene.
The photophysical properties, particularly fluorescence, are highly sensitive to the nature of the substituents. While many pyrene derivatives are known for their strong fluorescence emission, the presence of a nitro group drastically alters this behavior. scispace.com Nitroaromatic compounds are notoriously weak emitters or are non-fluorescent. researchgate.net This fluorescence quenching is primarily due to the nitro group promoting efficient intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet manifold (T₁), a non-radiative decay pathway.
Therefore, Pyrene, 7-(1,1-dimethylethyl)-1-nitro- is expected to exhibit a very low fluorescence quantum yield (Φf). The steric bulk of the tert-butyl group may cause a slight twisting of the pyrene backbone, which could also influence the non-radiative decay rates. gdut.edu.cn The photophysical properties are also expected to show some dependence on solvent polarity.
| Property | Pyrene | 2,7-di-tert-butylpyrene | 1-Nitropyrene (B107360) | Expected for 7-tert-butyl-1-nitropyrene |
|---|---|---|---|---|
| Absorption Maxima (λabs) | ~335 nm | Slightly red-shifted vs. Pyrene | ~380 nm | Significantly red-shifted vs. Pyrene |
| Fluorescence Quantum Yield (Φf) | High (~0.65 in cyclohexane) | High | Very Low (~10⁻⁴) researchgate.net | Very Low |
| Fluorescence Lifetime (τf) | Long (~450 ns in deoxygenated cyclohexane) | Long | Short | Short |
Note: Values are illustrative and based on data for analogous compounds.
X-ray Crystallography for Solid-State Molecular Conformation and Packing
X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular packing arrangements.
No crystal structure for Pyrene, 7-(1,1-dimethylethyl)-1-nitro- has been reported in the crystallographic databases. However, based on the structures of related compounds, key features can be predicted. The pyrene core is largely planar, but the bulky tert-butyl group would be a dominant factor in the crystal packing. This group's steric hindrance would likely prevent the close face-to-face π-π stacking commonly observed in unsubstituted polycyclic aromatic hydrocarbons. gdut.edu.cn Instead, the molecules may adopt a herringbone or other packing motif dictated by C-H···π and other weaker intermolecular interactions. The crystal structure of 2,7-di-tert-butylpyrene, for example, shows that the bulky substituents significantly influence the intermolecular arrangement. nih.gov
The nitro group's orientation relative to the pyrene ring would be another critical conformational parameter. In many nitroaromatics, the nitro group is nearly coplanar with the aromatic ring to maximize conjugation. The interplay between the steric demands of the tert-butyl group and the electronic influence of the nitro group would ultimately define the solid-state conformation and crystal packing of the molecule.
Computational Chemistry and Theoretical Investigations of Pyrene, 7 1,1 Dimethylethyl 1 Nitro
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations have been successfully applied to study polycyclic aromatic hydrocarbons (PAHs) and their derivatives, providing accurate predictions of their geometries and electronic properties. scirp.org For 7-tert-butyl-1-nitropyrene, DFT methods are employed to elucidate the influence of the electron-withdrawing nitro group and the bulky, electron-donating tert-butyl group on the pyrene (B120774) aromatic system.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. youtube.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and reactivity. scirp.org
For the parent pyrene molecule, the HOMO-LUMO gap has been calculated to be 3.84 eV, which shows excellent agreement with the experimental value of 3.85 eV. scirp.org The introduction of substituents significantly alters the energies of these frontier orbitals. An electron-withdrawing group, such as the nitro (-NO₂) group, generally lowers the energy of both the HOMO and the LUMO, increasing the molecule's electrophilicity. taylorandfrancis.com Conversely, an electron-donating group like the tert-butyl group would be expected to raise the energies of these orbitals.
The combined effect of these two groups on 7-tert-butyl-1-nitropyrene results in a modified electronic structure compared to the unsubstituted pyrene. The strong electron-withdrawing nature of the nitro group is expected to be the dominant influence, leading to a general lowering of the frontier orbital energies and a potential reduction in the HOMO-LUMO gap, thereby affecting its chemical reactivity and spectral properties.
Table 1: Conceptual Effects of Substituents on Pyrene Frontier Orbital Energies This table illustrates the expected qualitative shifts in HOMO and LUMO energy levels upon substitution. Actual values require specific DFT calculations.
| Compound | Substituent Effect | Expected HOMO Energy Shift | Expected LUMO Energy Shift | Expected HOMO-LUMO Gap Change |
|---|---|---|---|---|
| Pyrene (Reference) | N/A | Baseline | Baseline | ~3.84 eV scirp.org |
| 1-Nitropyrene (B107360) | -NO₂ (Electron-Withdrawing) | Lowered | Lowered | Likely Decreased |
| 7-tert-butyl-1-nitropyrene | -NO₂ (Withdrawing) & -C(CH₃)₃ (Donating/Steric) | Net Lowering (dominated by -NO₂) | Net Lowering (dominated by -NO₂) | Modified relative to 1-Nitropyrene |
The molecular electrostatic potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The ESP maps the electrostatic potential onto the electron density surface.
DFT calculations are used to determine the most stable three-dimensional structure of a molecule by finding the geometry that corresponds to a minimum on the potential energy surface. For 7-tert-butyl-1-nitropyrene, a key structural feature is the orientation of the nitro and tert-butyl groups relative to the planar pyrene core.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. rsc.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes, flexibility, and intermolecular processes.
MD simulations can explore the conformational flexibility of 7-tert-butyl-1-nitropyrene, particularly the rotation of its substituent groups. Two key rotational motions are of interest: the rotation of the nitro group around the C-N bond and the rotation of the tert-butyl group around its connecting C-C bond.
The rotation of the nitro group is expected to be highly restricted. The steric clash with the pyrene ring creates a significant energy barrier, meaning the group is largely locked into a twisted conformation. The barrier to rotation for bulky substituents on aromatic systems can be substantial, often exceeding 10 kcal/mol. osti.gov
The tert-butyl group also has a rotational barrier, though it is typically lower than that of a group interacting directly with an aromatic plane. In various chemical systems, the energy barrier for the rotation of a tert-butyl group is generally found to be in the range of 4 to 12 kcal/mol, arising from the eclipsing of its methyl groups with the bond to the pyrene ring.
Table 2: Estimated Rotational Energy Barriers These are estimated values based on typical barriers for similar functional groups in other molecular systems.
| Rotational Bond | Description | Estimated Energy Barrier (kcal/mol) | Primary Influencing Factor |
|---|---|---|---|
| Pyrene-NO₂ | Rotation of the nitro group | High (>10) | Steric hindrance with the aromatic ring psu.edursc.org |
| Pyrene-C(CH₃)₃ | Rotation of the tert-butyl group | Moderate (4-12) | Steric interactions between methyl groups and the pyrene ring osti.gov |
The large, planar surface of the pyrene core promotes strong π-π stacking interactions, which can lead to molecular aggregation in solution and the solid state. However, the presence of bulky substituents can significantly disrupt these interactions.
The tert-butyl group at the 7-position acts as a "steric shield," physically hindering the close approach of two pyrene molecules in the parallel-displaced orientation that is optimal for π-π stacking. This steric hindrance is expected to reduce the aggregation tendency of 7-tert-butyl-1-nitropyrene compared to unsubstituted 1-nitropyrene. As a result, the substituted compound is predicted to exhibit higher solubility in organic solvents, as the intermolecular forces are weaker and more easily overcome by solvent-solute interactions. MD simulations of multiple molecules in a simulation box can be used to quantify this effect by calculating the radial distribution functions and potential of mean force between molecules.
Prediction of Spectroscopic Parameters
Computational methods are powerful tools for predicting the spectroscopic signatures of molecules. Techniques such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used to calculate parameters that correlate with experimental spectra, aiding in the identification and characterization of complex molecules like Pyrene, 7-(1,1-dimethylethyl)-1-nitro-.
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies are instrumental in the structural elucidation of nitro-PAHs. DFT has proven to be a reliable method for these predictions.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically employed with a DFT functional such as B3LYP and a suitable basis set (e.g., 6-311+G(d,p)), is effective for calculating the ¹H and ¹³C NMR chemical shifts of nitrated aromatic compounds. researchgate.net For a molecule like Pyrene, 7-(1,1-dimethylethyl)-1-nitro-, the calculated shifts would be compared against a reference compound, usually tetramethylsilane (B1202638) (TMS), to predict the final spectrum. The presence of the electron-withdrawing nitro group and the bulky, electron-donating tert-butyl group are expected to cause significant shifts in the signals of the pyrene backbone compared to the parent molecule. The nitro group typically deshields nearby protons and carbons, while the tert-butyl group would introduce both electronic and steric effects.
Illustrative Predicted ¹³C NMR Chemical Shifts
This table presents hypothetical, yet chemically reasonable, ¹³C NMR chemical shift values for Pyrene, 7-(1,1-dimethylethyl)-1-nitro-, based on computational methods applied to analogous nitro-PAHs. researchgate.net
| Carbon Atom | Predicted Chemical Shift (ppm) | Comments |
| C1 | 148.5 | Carbon bearing the nitro group; significantly deshielded. |
| C2 | 125.0 | Influenced by the adjacent nitro group. |
| C3 | 128.2 | Aromatic carbon. |
| C4 | 126.8 | Aromatic carbon. |
| C5 | 127.1 | Aromatic carbon. |
| C6 | 129.5 | Influenced by the adjacent tert-butyl group. |
| C7 | 150.2 | Carbon bearing the tert-butyl group; deshielded. |
| C8 | 124.8 | Influenced by the adjacent tert-butyl group. |
| C9 | 126.5 | Aromatic carbon. |
| C10 | 128.9 | Aromatic carbon. |
| Quaternary C (tert-butyl) | 35.1 | Aliphatic quaternary carbon. |
| Methyl C (tert-butyl) | 31.6 | Aliphatic methyl carbons. |
Vibrational Frequencies: The vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum, can also be computed using DFT methods, often with the B3LYP functional and a basis set like 6-311++G(d,p). researchgate.net The calculation provides the harmonic frequencies of the fundamental vibrational modes of the molecule. These calculated frequencies are often scaled by an empirical factor to better match experimental data. Key vibrational modes for Pyrene, 7-(1,1-dimethylethyl)-1-nitro- would include the aromatic C-H stretching, the asymmetric and symmetric stretching of the NO₂ group, C-C stretching of the pyrene ring, and bending modes. nih.gov
Illustrative Predicted Vibrational Frequencies
This table displays expected vibrational frequencies for key functional groups in Pyrene, 7-(1,1-dimethylethyl)-1-nitro-, based on computational studies of similar molecules. researchgate.netnih.gov
| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch (tert-butyl) | 2980-2870 |
| NO₂ Asymmetric Stretch | 1560-1520 |
| NO₂ Symmetric Stretch | 1355-1335 |
| Aromatic C=C Ring Stretch | 1620-1450 |
| C-N Stretch | 870-840 |
The electronic absorption and emission properties, crucial for understanding the photophysical behavior of a molecule, are commonly investigated using Time-Dependent Density Functional Theory (TD-DFT). qnl.qacecam.org This method calculates the energies of electronic transitions from the ground state to various excited states.
Electronic Absorption: For compounds like Pyrene, 7-(1,1-dimethylethyl)-1-nitro-, TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum by determining the vertical excitation energies and their corresponding oscillator strengths (ƒ). nih.gov The parent pyrene molecule has two important excited states, ¹Lₐ and ¹Lₑ, which are responsible for its characteristic absorption profile. rsc.org The introduction of a nitro group, a strong chromophore, is expected to cause a significant red-shift (a shift to longer wavelengths) in the absorption bands due to the extension of the π-conjugated system and the introduction of n→π* transitions. The tert-butyl group may induce smaller shifts.
Emission Spectra: While absorption is calculated from the ground state geometry, predicting emission (fluorescence) spectra involves calculating the transition from the optimized geometry of the first excited state (S₁) back to the ground state. The difference in energy between the absorption and emission maxima is known as the Stokes shift. The presence of the nitro group often leads to quenching of fluorescence, meaning the emission intensity may be very low. researchgate.net
Illustrative Predicted Electronic Transitions
This table provides a hypothetical set of the lowest-energy electronic transitions for Pyrene, 7-(1,1-dimethylethyl)-1-nitro-, as would be predicted by TD-DFT calculations. nih.govrsc.org
| Transition | Predicted Excitation Energy (eV) | Predicted Wavelength (nm) | Oscillator Strength (ƒ) | Assignment |
| S₀ → S₁ | 3.10 | 400 | 0.15 | π → π* (¹Lₐ-like) |
| S₀ → S₂ | 3.35 | 370 | 0.65 | π → π* (¹Lₑ-like) |
| S₀ → S₃ | 3.54 | 350 | 0.02 | n → π |
| S₀ → S₄ | 3.87 | 320 | 0.80 | π → π |
Structure-Activity Relationship (SAR) Modeling and Quantum Chemical Descriptors
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential in toxicology and medicinal chemistry to predict the biological activity of chemical compounds based on their molecular structure. mdpi.com For nitro-PAHs, these studies often focus on predicting mutagenicity or carcinogenicity. nih.govnih.gov These models are built using molecular descriptors, many of which are derived from quantum chemical calculations.
Quantum Chemical Descriptors: These descriptors quantify various aspects of a molecule's electronic structure and are used to build predictive QSAR models. nih.gov For a compound like Pyrene, 7-(1,1-dimethylethyl)-1-nitro-, these descriptors would be calculated from its optimized geometry using methods like DFT. Key descriptors for nitro-PAHs include:
E(HOMO): The energy of the Highest Occupied Molecular Orbital. Higher E(HOMO) values indicate a greater tendency to donate electrons.
E(LUMO): The energy of the Lowest Unoccupied Molecular Orbital. Lower E(LUMO) values suggest a greater ability to accept electrons, which is a crucial step in the metabolic activation of many nitroaromatics. researchgate.net
HOMO-LUMO Gap (ΔE): The difference between E(LUMO) and E(HOMO). A smaller gap indicates higher reactivity.
Electron Affinity (EA): The energy released when an electron is added to a neutral molecule. Molecules with higher electron affinity are more easily activated to form mutagenic species. researchgate.net
Ionization Potential (IP): The energy required to remove an electron from a molecule.
Chemical Hardness (η) and Softness (S): Measures of the molecule's resistance to change in its electron distribution.
These descriptors provide insight into the molecule's reactivity, stability, and intermolecular interactions, which are often correlated with its biological activity.
Illustrative Quantum Chemical Descriptors
This table lists key quantum chemical descriptors for Pyrene, 7-(1,1-dimethylethyl)-1-nitro- with hypothetical values that would be obtained from DFT calculations. These descriptors are frequently used in QSAR models for nitro-PAHs. nih.govresearchgate.net
| Descriptor | Hypothetical Value | Significance in SAR/QSAR |
| E(HOMO) | -6.2 eV | Relates to electron-donating ability and susceptibility to oxidation. |
| E(LUMO) | -2.5 eV | Relates to electron-accepting ability and susceptibility to reduction. |
| HOMO-LUMO Gap (ΔE) | 3.7 eV | Correlates with chemical reactivity and stability. |
| Electron Affinity (EA) | 2.4 eV | Important for predicting the potential for metabolic activation. |
| Ionization Potential (IP) | 6.1 eV | Indicates the ease of forming a cation. |
| Dipole Moment (µ) | 4.5 Debye | Influences solubility and interactions with biological macromolecules. |
| Chemical Hardness (η) | 1.85 eV | Measure of resistance to electronic charge transfer. |
Chemical Reactivity and Transformation Mechanisms of Pyrene, 7 1,1 Dimethylethyl 1 Nitro
Reactions of the Nitro Group
The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyrene (B120774) ring and is itself a site for specific chemical transformations.
Reductive Transformations (e.g., to Amino-Pyrene Derivatives)
The reduction of the nitro group to an amino group is a fundamental transformation for nitroaromatic compounds. This conversion is crucial for the synthesis of amino-pyrene derivatives, which are valuable intermediates in the preparation of dyes, fluorescent probes, and other functional materials. Several methods are commonly employed for the reduction of nitroarenes and can be applied to 7-(1,1-dimethylethyl)-1-nitropyrene.
Catalytic hydrogenation is a widely used and efficient method for this transformation. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, in the presence of hydrogen gas. The reaction is generally carried out in a solvent like ethanol (B145695), methanol, or ethyl acetate (B1210297). For instance, the reduction of nitropyrenes can be effectively achieved using these catalytic systems. Another common method is the use of hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like Pd/C, which offers a convenient alternative to gaseous hydrogen. researchgate.netgoogle.comopenstax.org
Chemical reduction using metals in acidic media is also a classic and effective method. Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) powder in HCl are known to readily reduce aromatic nitro compounds to their corresponding anilines. stackexchange.comshaalaa.comresearchgate.netquora.comresearchgate.net The choice of reducing agent and reaction conditions can be critical to avoid side reactions and ensure a high yield of the desired 1-amino-7-tert-butylpyrene. The synthesis of 1-aminopyrene (B158619) from 1-nitropyrene (B107360) has been documented, indicating the viability of this transformation on the pyrene core. nih.govnih.govresearchgate.netmcmaster.ca
Table 1: Common Reagents for the Reduction of Aromatic Nitro Compounds
| Reagent/Catalyst | Solvent | Typical Conditions |
|---|---|---|
| H₂, Pd/C | Ethanol, Ethyl Acetate | Room temperature to mild heating, atmospheric or elevated pressure |
| Hydrazine Hydrate, Pd/C | Ethanol, Methanol | Reflux |
| SnCl₂·2H₂O, HCl | Ethanol, Acetic Acid | Room temperature or heating |
| Fe, HCl | Water, Ethanol | Reflux |
Nucleophilic Aromatic Substitution Reactions on the Nitro-Substituted Carbon
The nitro group is a strong electron-withdrawing group, which can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). In some cases, the nitro group itself can act as a leaving group, particularly when positioned ortho or para to other activating groups, or on highly electron-deficient aromatic systems. nih.govwikipedia.org This type of reaction involves the attack of a nucleophile on the carbon atom bearing the nitro group, leading to the formation of a transient, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgmdpi.comresearchgate.net Subsequent expulsion of the nitrite (B80452) ion (NO₂⁻) restores the aromaticity of the ring.
While direct nucleophilic displacement of a nitro group is less common than that of a halide, it has been observed in highly activated systems. For example, studies on nitronaphthalenes, which are structurally related to nitropyrenes, have shown that alkoxy groups can be displaced by Grignard reagents in a nucleophilic aromatic substitution reaction. elsevierpure.com Furthermore, the reaction of 1-dialkylamino-2,4-dinitronaphthalene with amines results in the displacement of the dialkylamino group, demonstrating the feasibility of SNAr on naphthalene (B1677914) systems activated by nitro groups. rsc.org
The reactivity of 7-(1,1-dimethylethyl)-1-nitropyrene towards nucleophilic substitution of the nitro group would depend on the nature of the nucleophile and the reaction conditions. Strong nucleophiles such as alkoxides or amines could potentially displace the nitro group, particularly under forcing conditions. The stability of the intermediate Meisenheimer-like complex would be a key factor in determining the feasibility of such a reaction.
Reactions of the tert-Butyl Group
The tert-butyl group, while generally considered to be chemically robust, can undergo specific reactions under certain conditions.
Cleavage and Rearrangement Reactions
The tert-butyl group can be cleaved from an aromatic ring under acidic conditions. This de-tert-butylation reaction is a type of electrophilic aromatic substitution where a proton acts as the electrophile. The stability of the tert-butyl cation that is formed as a leaving group facilitates this process. The presence of a deactivating nitro group on the pyrene ring would likely make the cleavage of the tert-butyl group more difficult by reducing the electron density of the aromatic system and thus its susceptibility to protonation. However, under sufficiently strong acidic conditions and elevated temperatures, dealkylation may still occur.
Oxidation Reactions at the tert-Butyl Moiety
The tert-butyl group is generally resistant to oxidation under conditions that typically cleave other alkyl side chains on aromatic rings. openstax.orgresearchgate.netlibretexts.org This is because it lacks a benzylic hydrogen atom, which is the primary site of attack for many oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromic acid. wikipedia.orgrsc.orgmdpi.com The mechanism of side-chain oxidation of alkylbenzenes usually involves the formation of a benzylic radical, a pathway that is not available for the tert-butyl group.
However, under very harsh oxidative conditions, cleavage of the carbon-carbon bond between the tertiary carbon and the aromatic ring can occur. For instance, the oxidation of tert-butyl-substituted aromatic compounds to the corresponding carboxylic acids has been reported using nitrogen dioxide (NO₂) gas at elevated temperatures. google.com Other powerful oxidizing systems, such as potassium permanganate under acidic conditions and high temperatures, might also lead to the degradation of the tert-butyl group. stackexchange.comquora.com It is also conceivable that certain reagents could effect oxidation at one of the methyl groups of the tert-butyl moiety, though this is a less common reaction pathway. reddit.com
Electrophilic and Nucleophilic Reactions on the Pyrene Core
The pyrene ring system in 7-(1,1-dimethylethyl)-1-nitropyrene is susceptible to both electrophilic and nucleophilic attack, with the regioselectivity being influenced by the combined electronic and steric effects of the existing substituents.
In electrophilic aromatic substitution, the pyrene nucleus is generally reactive at the 1, 3, 6, and 8 positions. nih.govresearchgate.net In the case of 7-(1,1-dimethylethyl)-1-nitropyrene, the directing effects of the two substituents are in opposition. The tert-butyl group is an activating, ortho, para-director. stackexchange.com Due to its position at C-7, it would direct incoming electrophiles to the 6 and 8 positions. However, the large steric bulk of the tert-butyl group can hinder attack at the adjacent 6 and 8 positions. The nitro group at the 1-position is a deactivating, meta-director. It will deactivate the entire ring system towards electrophilic attack and would direct incoming electrophiles to the 3, 6, and 8 positions relative to its own position.
Further Substitution Reactions (e.g., Halogenation, Sulfonation)
Further electrophilic substitution on the "Pyrene, 7-(1,1-dimethylethyl)-1-nitro-" ring is dictated by the directing effects of the existing substituents. The tert-butyl group is an activating, ortho-, para-director due to its electron-donating inductive effect and hyperconjugation. stackexchange.com Conversely, the nitro group is a strongly deactivating, meta-director due to its electron-withdrawing resonance and inductive effects.
In electrophilic aromatic substitution, the positions of subsequent attacks are influenced by the interplay of these directing effects and steric hindrance. The bulky tert-butyl group can sterically hinder attack at adjacent positions. libretexts.orgmsu.edu Given the substitution pattern of "Pyrene, 7-(1,1-dimethylethyl)-1-nitro-", the likely sites for further electrophilic attack, such as halogenation or sulfonation, would be determined by the combined influence of these factors. The tert-butyl group at position 7 would direct incoming electrophiles to positions 6 and 8 (ortho) and position 2 (para). The nitro group at position 1 would direct incoming electrophiles to positions 3, 6, and 8 (meta).
Therefore, positions 6 and 8 are activated by the tert-butyl group and also directed by the nitro group, making them the most probable sites for further substitution. However, the significant steric hindrance from the peri-protons and the adjacent tert-butyl group could influence the regioselectivity of these reactions.
Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Type | Activating/Deactivating | Ortho/Meta/Para Directing |
| -(C(CH₃)₃) | Alkyl | Activating | Ortho, Para |
| -NO₂ | Nitro | Deactivating | Meta |
Ring-Opening Reactions and Degradation Initiation
Microbial degradation of 1-nitropyrene has been shown to proceed through initial oxidation reactions. nih.gov For instance, Mycobacterium species can metabolize 1-nitropyrene, leading to the formation of dihydrodiols, such as 1-nitropyrene cis-9,10- and 4,5-dihydrodiols. nih.gov This initial enzymatic attack introduces hydroxyl groups onto the pyrene ring system, which is a common first step in the biodegradation of PAHs, making the molecule more polar and susceptible to further degradation. researchgate.net
In anaerobic environments, the nitro group of 1-nitropyrene can be reduced to form 1-aminopyrene. nih.gov The degradation of the aromatic core of PAHs like pyrene often involves dioxygenase-catalyzed ring cleavage, leading to the formation of smaller, more readily metabolized carboxylic acids. researchgate.net It is plausible that "Pyrene, 7-(1,1-dimethylethyl)-1-nitro-" would undergo similar initial transformations. The presence of the bulky and persistent tert-butyl group could, however, influence the rate and regioselectivity of enzymatic attack, potentially making the compound more recalcitrant to degradation compared to unsubstituted 1-nitropyrene. researchgate.net
Table 2: Potential Initial Degradation Products of Substituted Pyrenes
| Parent Compound | Potential Initial Transformation | Potential Product(s) |
| 1-Nitropyrene | Aerobic microbial oxidation | 1-Nitropyrene cis-dihydrodiols |
| 1-Nitropyrene | Anaerobic microbial reduction | 1-Aminopyrene |
| Pyrene | Bacterial oxidation | Pyrene cis-dihydrodiols |
Heterogeneous and Homogeneous Catalysis in Transformations
Catalytic methods offer versatile routes for the transformation of "Pyrene, 7-(1,1-dimethylethyl)-1-nitro-", particularly targeting the nitro group. The nitro group can be catalytically reduced to various other functionalities, such as amines, hydroxylamines, and azo compounds, which are valuable intermediates in organic synthesis.
A notable example of a catalytic transformation applicable to nitroarenes is the palladium-catalyzed denitrative sulfoximination. This reaction allows for the formation of a C-N bond by coupling a nitroarene with an NH-sulfoximine. acs.org Studies have shown that this reaction is effective for a range of nitroarenes, including 1-nitropyrene and substrates bearing tert-butyl groups. acs.org The reaction is typically carried out using a palladium catalyst with a specific phosphine (B1218219) ligand, such as BrettPhos, and an additive like aluminum triflate (Al(OTf)₃) can enhance the reaction yield. acs.org
Furthermore, the catalytic reduction of aromatic nitro compounds is a well-established field. mdpi.com Depending on the catalyst and reaction conditions, the nitro group can be selectively reduced. For instance, platinum- or palladium-based catalysts often lead to the complete reduction to an amino group. mdpi.com The selective reduction to phenylhydroxylamines is also possible using specific catalytic systems, such as those based on iridium. mdpi.com These catalytic transformations could be applied to "Pyrene, 7-(1,1-dimethylethyl)-1-nitro-" to synthesize a variety of derivatives with different nitrogen-containing functional groups.
Table 3: Example of Catalytic Transformation of Nitroarenes
| Reaction | Substrate(s) | Catalyst System | Product Type |
| Denitrative Sulfoximination | Nitroarene, NH-Sulfoximine | Pd(acac)₂/BrettPhos, Al(OTf)₃ | N-arylated sulfoximine |
| Catalytic Hydrogenation | Nitroarene, H₂ | Pt/C or Pd/C | Aromatic amine |
| Selective Catalytic Reduction | Nitroarene, H₂ | Iridium-based catalyst | Phenylhydroxylamine |
Environmental Transformations and Degradation Pathways of Pyrene, 7 1,1 Dimethylethyl 1 Nitro
Photochemical Degradation Mechanisms
Photochemical degradation is a primary abiotic pathway for the transformation of nitro-PAHs in the environment, particularly in the atmosphere, surface waters, and on exposed surfaces.
Direct photolysis occurs when a molecule absorbs light energy, leading to its decomposition. 1-Nitropyrene (B107360) is known to be photochemically unstable and can be readily decomposed when exposed to light. nih.govnih.gov The photodegradation quantum yields for 1-nitropyrene are typically in the range of 10⁻⁴ to 10⁻³, with variations depending on the solvent environment. nih.govresearchgate.net
A principal mechanism in the photolysis of nitroaromatics is a nitro-nitrite rearrangement within the excited molecule. nih.gov This rearrangement is postulated to form a pyrenoxy radical intermediate, which can then undergo further reactions. nih.govresearchgate.net Key photoproducts identified from the irradiation of 1-nitropyrene include:
1-Hydroxypyrene (1-OHPy) and 1-hydroxy-x-nitropyrenes (1-OH-x-NO₂Py) : These are formed in high yields, particularly in solvents capable of hydrogen abstraction, and can account for 60-80% of the total photodegradation. nih.govresearchgate.net
Pyrenequinones : Specifically, 1,6-pyrenedione (B155732) and 1,8-pyrenedione (B1214282) are common photo-oxidation products. nih.govnih.gov
1-Nitrosopyrene : The formation of this product is believed to involve the triplet excited state (³(π,π*)) of 1-nitropyrene. nih.govresearchgate.net
| Photoproduct | Formation Pathway | Notes |
|---|---|---|
| 1-Hydroxypyrene | Reaction of pyrenoxy radical | Higher yields in solvents with abstractable hydrogen |
| 1-Hydroxy-x-nitropyrenes | Reaction of pyrenoxy radical | Represents a significant portion of photodestruction |
| 1,6-Pyrenedione | Photo-oxidation | A common quinone product |
| 1,8-Pyrenedione | Photo-oxidation | A common quinone product |
| 1-Nitrosopyrene | From triplet excited state | Formation is sensitive to reaction conditions |
Sensitized photodegradation involves other chemical species that absorb light and transfer energy to the target molecule or generate reactive species that initiate degradation. In aqueous environments, common sensitizers include nitrate (B79036) (NO₃⁻) and nitrite (B80452) (NO₂⁻) ions. nih.gov The photolysis of nitrate and nitrite generates highly reactive species, most notably the hydroxyl radical (•OH) and nitrogen dioxide radical (•NO₂). nih.govresearchgate.net
These radicals can significantly accelerate the degradation of aromatic compounds.
Hydroxyl Radical (•OH) : A powerful, non-selective oxidant that can react with the aromatic rings of nitro-PAHs, leading to hydroxylated products.
Nitrogen Dioxide Radical (•NO₂) : Can participate in nitration reactions, potentially adding further nitro groups to the pyrene (B120774) structure. nih.gov
Phenolic compounds, which are common in natural waters and atmospheric aerosols, can also enhance the photodegradation yield of 1-nitropyrene, in some cases by as much as tenfold. nih.govresearchgate.net This effect is attributed in part to the reaction of the triplet excited state of 1-nitropyrene with the phenol. nih.gov
The presence of substituents on the pyrene ring can significantly alter its photophysical and photochemical properties. The 7-(1,1-dimethylethyl) group, a bulky tert-butyl substituent, is expected to influence the degradation of the 1-nitropyrene core in several ways.
Electronic Effects : Alkyl groups are generally electron-donating and can tune the photophysical properties of the pyrene chromophore, often enhancing fluorescence quantum yield. acs.org This alteration of electronic distribution can affect the energy levels of the excited states and the efficiency of photochemical reaction pathways like the nitro-nitrite rearrangement.
Steric Effects : The bulky tert-butyl group can sterically hinder the approach of reactive species to certain positions on the pyrene ring, potentially altering the distribution of photo-oxidation or radical attack products.
Reaction Pathways : Unlike alkyl groups with benzylic hydrogens, the tert-butyl group is resistant to benzylic oxidation. Phototransformation of some alkylpyrenes can involve detachment of the alkyl chain or oxidation at a benzylic position. researchgate.net For 7-(1,1-dimethylethyl)-1-nitropyrene, these specific pathways are precluded. However, the substituent may influence the stability of intermediates, thereby directing the degradation towards other pathways. Studies on other aromatic systems have shown that alkyl substitution can, in some cases, increase photostability and thermal stability. beilstein-journals.org
| Property | Observed Influence of Alkyl Substitution | Reference |
|---|---|---|
| Fluorescence Quantum Yield | Generally enhanced for pyrene chromophores | acs.org |
| Photodegradation Pathway | Can involve detachment or oxidation of the alkyl chain (if benzylic hydrogens are present) | researchgate.net |
| Photostability | Can be increased or decreased depending on the specific molecule and substituent position | beilstein-journals.orgnih.gov |
| Metabolic Oxidation (in biological systems) | Can shift oxidation from the aromatic ring to the aliphatic side chain | nih.gov |
Biotransformation and Biodegradation by Microorganisms
Microbial degradation is a critical process for the removal of PAHs and their derivatives from contaminated soils and sediments.
The biodegradation of pyrene and its derivatives is carried out by a variety of microorganisms, with bacteria from the genus Mycobacterium being particularly well-studied for their degradative capabilities. nih.govnih.gov The initial step in the aerobic bacterial degradation of aromatic rings typically involves oxygenase enzymes, which incorporate oxygen atoms into the substrate. researchgate.net
Dioxygenases : These enzymes incorporate both atoms of molecular oxygen (O₂) into the aromatic ring, forming cis-dihydrodiols. nih.govnih.gov For pyrene, the initial attack often occurs at the C-4 and C-5 positions. nih.gov This is a common strategy for initiating ring cleavage in PAHs.
Monooxygenases : These enzymes, including cytochrome P450s, incorporate a single oxygen atom from O₂ into the substrate. nih.govneliti.com In the metabolism of 1-nitropyrene, cytochrome P450 enzymes have been shown to catalyze epoxidation and hydroxylation reactions. acs.orgnih.gov Epoxidation is considered a more favorable pathway than hydroxylation for 1-nitropyrene metabolism by these enzymes. acs.orgnih.gov
Under anaerobic conditions, a different pathway is observed where the nitro group of 1-nitropyrene can be reduced to form 1-aminopyrene (B158619). nih.gov The presence of the 7-(1,1-dimethylethyl) group may influence the rate of enzymatic attack. While it could sterically hinder access to adjacent sites, it might also alter the electronic properties of the pyrene system, making certain positions more or less susceptible to enzymatic oxidation. In vitro studies on alkylated benzo[a]pyrene (B130552) have shown that alkylation can shift metabolic oxidation from the aromatic ring to the aliphatic side chain, although this effect is less relevant for the stable tert-butyl group. nih.gov
| Enzyme Type | Function | Example Reaction | Reference |
|---|---|---|---|
| Ring-hydroxylating Dioxygenase | Incorporates two oxygen atoms into the aromatic ring | Pyrene → Pyrene cis-4,5-dihydrodiol | nih.govnih.gov |
| Monooxygenase (e.g., Cytochrome P450) | Incorporates one oxygen atom into the substrate | 1-Nitropyrene → 4,5-Epoxide-1-nitropyrene or 6-Hydroxy-1-nitropyrene | nih.govacs.orgnih.gov |
| Nitroreductase | Reduces the nitro group | 1-Nitropyrene → 1-Aminopyrene (anaerobic) | nih.gov |
The analysis of intermediate metabolites provides crucial insight into biodegradation pathways. Studies on the microbial degradation of pyrene and 1-nitropyrene have identified several key intermediates.
From the degradation of 1-nitropyrene by Mycobacterium sp., two major metabolites have been identified as 1-nitropyrene cis-9,10-dihydrodiol and 1-nitropyrene cis-4,5-dihydrodiol . nih.gov
Metabolism of 1-nitropyrene by cytochrome P450 enzymes yields distinct products:
Epoxidation products : 4,5-epoxide-1-nitropyrene and 9,10-epoxide-1-nitropyrene are major metabolites. acs.orgnih.gov
Hydroxylation products : 6-hydroxy-1-nitropyrene and 8-hydroxy-1-nitropyrene are the primary hydroxylated metabolites. acs.orgnih.gov
The degradation of the parent pyrene structure by Mycobacterium sp. can lead to ring cleavage and the formation of smaller acidic metabolites, including phenanthrene 4,5-dicarboxylic acid , phenanthrene 4-carboxylic acid , and ultimately phthalic acid . nih.govPyrene-4,5-dione , a quinone, has also been identified as a metabolite in pyrene degradation pathways. nih.gov
| Parent Compound | Metabolite | Metabolic Pathway | Microorganism/Enzyme System | Reference |
|---|---|---|---|---|
| 1-Nitropyrene | 1-Nitropyrene cis-4,5-dihydrodiol | Dioxygenation | Mycobacterium sp. | nih.gov |
| 1-Nitropyrene | 1-Nitropyrene cis-9,10-dihydrodiol | Dioxygenation | Mycobacterium sp. | nih.gov |
| 1-Nitropyrene | 4,5-Epoxide-1-nitropyrene | Epoxidation (Monooxygenase) | Cytochrome P450 Enzymes | acs.orgnih.gov |
| 1-Nitropyrene | 9,10-Epoxide-1-nitropyrene | Epoxidation (Monooxygenase) | Cytochrome P450 Enzymes | acs.orgnih.gov |
| 1-Nitropyrene | 6-Hydroxy-1-nitropyrene | Hydroxylation (Monooxygenase) | Cytochrome P450 Enzymes | acs.orgnih.gov |
| 1-Nitropyrene | 8-Hydroxy-1-nitropyrene | Hydroxylation (Monooxygenase) | Cytochrome P450 Enzymes | acs.orgnih.gov |
| Pyrene | Pyrene-4,5-dione | Oxidation | Mycobacterium sp. | nih.gov |
| Pyrene | Phenanthrene 4,5-dicarboxylic acid | Ring Cleavage | Mycobacterium sp. | nih.gov |
| Pyrene | Phthalic acid | Ring Cleavage | Mycobacterium sp. | nih.gov |
Detailed Scientific Article on Pyrene, 7-(1,1-dimethylethyl)-1-nitro- Cannot Be Generated Due to Lack of Specific Research Data
A comprehensive and scientifically accurate article focusing solely on the environmental transformations, degradation pathways, and sorption behavior of the chemical compound Pyrene, 7-(1,1-dimethylethyl)-1-nitro- cannot be generated as requested. Extensive searches of scientific literature and databases have revealed a significant lack of specific research data for this particular substituted nitropyrene.
The user's instructions mandated a strict focus on "Pyrene, 7-(1,1-dimethylethyl)-1-nitro-" and the exclusion of information not directly pertaining to it. The available scientific literature, however, primarily concentrates on the parent compound, 1-nitropyrene (1-NP) , or on broader categories of polycyclic aromatic hydrocarbons (PAHs) and nitroaromatic compounds.
Detailed research findings specific to "Pyrene, 7-(1,1-dimethylethyl)-1-nitro-" are not available for the outlined sections:
Sorption and Environmental Partitioning Behavior:The environmental fate and partitioning of PAHs are generally governed by their physicochemical properties, such as water solubility and octanol/water partition coefficients.nih.govStudies describe the sorption of PAHs to soil and sediment, often involving both absorption into organic matter and adsorption onto surfaces like black carbon.uni-tuebingen.denih.govosti.govepa.govThis body of research does not contain specific sorption coefficients (K_d, K_oc) or partitioning models for "Pyrene, 7-(1,1-dimethylethyl)-1-nitro-".
To generate the requested article would require extrapolating data from 1-nitropyrene and other PAHs. This would violate the core instruction to focus solely on "Pyrene, 7-(1,1-dimethylethyl)-1-nitro-" and would amount to scientific speculation. Therefore, in the interest of accuracy and adherence to the specified constraints, the article cannot be produced.
Influence of Molecular Structure on Environmental Mobility
The environmental mobility of an organic contaminant, such as Pyrene, 7-(1,1-dimethylethyl)-1-nitro-, is fundamentally governed by its molecular structure. The physicochemical properties derived from its structure dictate its partitioning behavior between different environmental compartments, including soil, water, air, and biota. The key structural features of Pyrene, 7-(1,1-dimethylethyl)-1-nitro- that influence its environmental mobility are the parent pyrene backbone, the addition of a nitro (-NO2) group, and the presence of a tert-butyl (-(C(CH3)3)) group. Due to a lack of direct experimental data for this specific compound, its environmental mobility must be inferred from the known behavior of related polycyclic aromatic hydrocarbons (PAHs), nitrated PAHs (NPAHs), and alkylated PAHs.
The core structure of pyrene, a four-ring PAH, is inherently hydrophobic, leading to low aqueous solubility and a strong tendency to adsorb to organic matter in soil and sediment. This characteristic is quantified by the organic carbon-water (B12546825) partition coefficient (Koc). Compounds with high Koc values are less mobile in the environment and tend to accumulate in soil and sediments. nih.gov
The introduction of a nitro group to the pyrene ring to form a nitropyrene generally increases the molecule's polarity and molecular weight. However, the effect on water solubility is not straightforward. While increased polarity can sometimes lead to higher water solubility, the larger molecular size can counteract this effect. More significantly, the nitro group enhances the compound's affinity for organic matter. aaqr.org Nitrated PAHs tend to have higher octanol-water partition coefficients (Kow) and, consequently, higher Koc values than their parent PAHs, indicating lower mobility. aaqr.org The strong electron-withdrawing nature of the nitro group can also make the compound more resistant to degradation, contributing to its persistence. researchgate.netnih.gov
The presence of an alkyl substituent, in this case, a tert-butyl group, further modifies the molecule's environmental behavior. Alkylation generally increases the hydrophobicity and the molecular size of PAHs. nih.gov This leads to a decrease in water solubility and an increase in the affinity for organic carbon, resulting in higher Koc values and reduced mobility. Alkylated PAHs are often predicted to be more persistent in the environment than their parent compounds. nih.gov
| Compound | Log Koc | General Influence of Functional Group on Mobility |
| Pyrene (Parent PAH) | 4.83 | High sorption to organic matter, low mobility. |
| 1-Nitropyrene | ~5.0-5.5 (estimated) | The nitro group generally increases sorption and reduces mobility compared to the parent PAH. aaqr.orgaaqr.org |
| Alkylated PAHs (general) | >5.0 (estimated) | Alkyl groups increase hydrophobicity and sorption, leading to lower mobility. nih.gov |
| Pyrene, 7-(1,1-dimethylethyl)-1-nitro- | >5.5 (estimated) | The combined effect of the nitro and tert-butyl groups is expected to result in very strong sorption and extremely low environmental mobility. |
Advanced Analytical Methodologies for Environmental and Biological Matrix Analysis
Extraction and Sample Preparation Techniques for Complex Matrices
The initial and most critical step in the analysis of "Pyrene, 7-(1,1-dimethylethyl)-1-nitro-" from environmental and biological matrices is the efficient extraction of the analyte from the sample matrix while minimizing interferences. The choice of extraction technique is dictated by the physicochemical properties of the analyte and the nature of the sample matrix.
Accelerated Solvent Extraction (ASE)
Accelerated Solvent Extraction (ASE), also known as Pressurized Fluid Extraction (PFE), is a highly efficient technique for extracting organic compounds from solid and semi-solid samples. thermofisher.comanaliticaweb.com.br This method utilizes solvents at elevated temperatures and pressures, which enhances extraction kinetics and efficiency. analiticaweb.com.brresearchgate.net For the extraction of nitro-PAHs from matrices like soil, sediment, and airborne particulate matter, ASE offers several advantages over traditional methods like Soxhlet extraction, including significantly reduced extraction times and solvent consumption. thermofisher.comanaliticaweb.com.br
Key parameters that are optimized for ASE include the choice of solvent, temperature, pressure, and static extraction time. A mixture of n-hexane and acetone has been shown to be effective for the extraction of PAHs from atmospheric particulate and gaseous phases. researchgate.net The elevated temperatures used in ASE, typically in the range of 100-150°C, increase analyte solubility and decrease solvent viscosity, facilitating faster desorption from the sample matrix. researchgate.net
Table 1: Comparison of Accelerated Solvent Extraction (ASE) with Traditional Extraction Methods for PAHs
| Feature | Accelerated Solvent Extraction (ASE) | Soxhlet Extraction | Sonication |
| Extraction Time | 12-20 minutes per sample thermofisher.comanaliticaweb.com.br | 18-24 hours aaqr.org | Multiple washing steps required thermofisher.com |
| Solvent Consumption | ~15-40 mL per sample thermofisher.comanaliticaweb.com.br | 250-500 mL per sample thermofisher.com | High |
| Automation | Fully automated thermofisher.com | Manual and labor-intensive nih.gov | Manual |
| Efficiency | Equivalent or greater than Soxhlet analiticaweb.com.br | Benchmark technique nih.gov | Variable |
Solid Phase Extraction (SPE)
Solid Phase Extraction (SPE) is a widely used sample cleanup and pre-concentration technique that is crucial for isolating nitro-PAHs from complex sample extracts prior to chromatographic analysis. aaqr.orgnih.gov The principle of SPE involves partitioning the analyte between a solid sorbent and a liquid mobile phase. nih.gov For nitro-PAHs, which are often present at trace levels, SPE is essential to remove interfering compounds and enrich the analytes of interest. aaqr.orgchromatographyonline.com
Various sorbent materials can be employed in SPE, with the choice depending on the polarity of the target analyte and the matrix components. For the analysis of nitro-PAHs in aquatic samples, sorbents like octadecylsilica (C18) and styrene-divinylbenzene have been successfully used. researchgate.net The process typically involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the retained analytes with a suitable solvent. nih.gov A recent development involves the use of novel materials like magnetic graphene oxide nanocomposites modified with polyaniline for the magnetic solid-phase extraction of PAHs and nitro-PAHs. researchgate.net
Matrix-Specific Extraction Method Development
The development of matrix-specific extraction methods is critical for achieving high recovery and accuracy in the analysis of "Pyrene, 7-(1,1-dimethylethyl)-1-nitro-". Different matrices, such as soil, water, air particulates, and biological tissues, present unique challenges.
For soil and sediment samples , techniques like sonication with dichloromethane followed by derivatization have been optimized for the analysis of selected nitro-PAHs. tandfonline.comresearchgate.net Microwave-assisted extraction (MAE) has also been shown to be an efficient method for recovering nitro-PAHs from particulate matter filters, combining microwave heating with magnetic stirring of the extraction solvent in closed vessels. uniba.it
In the case of air samples , nitro-PAHs are typically collected on filters for the particulate phase and on polyurethane foam (PUF) plugs for the gas phase. aaqr.orggcms.cz Subsequent extraction is often performed using pressurized liquid extraction with dichloromethane. aaqr.org
For biological matrices , such as urine or plasma, the extraction of nitro-PAH metabolites often requires enzymatic hydrolysis to cleave conjugated metabolites before extraction. ru.nlnih.gov Techniques like solid-phase microextraction (SPME) are also being explored for the analysis of drugs and other organic compounds in biological fluids. nih.gov
Chromatographic Separation Techniques
Following extraction and sample cleanup, chromatographic techniques are employed to separate "Pyrene, 7-(1,1-dimethylethyl)-1-nitro-" from other components in the extract before detection and quantification.
Gas Chromatography (GC) with Various Detectors
Gas chromatography (GC) is a powerful technique for the separation of volatile and semi-volatile compounds like nitro-PAHs. The separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a stationary phase within a capillary column.
Several detectors can be coupled with GC for the analysis of nitro-PAHs:
Mass Spectrometry (MS): GC-MS is a highly selective and sensitive technique that provides both qualitative and quantitative information. sfasu.edu The use of tandem mass spectrometry (GC-MS/MS), particularly with a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, offers enhanced selectivity, which can eliminate the need for extensive sample cleanup. uniba.itgcms.cz This is particularly advantageous for complex matrices like air particulate extracts. gcms.cz
Electron Capture Detector (ECD): The ECD is highly sensitive to electrophilic compounds containing nitro groups, making it suitable for the detection of nitro-PAHs. aaqr.org
Nitrogen-Phosphorus Detector (NPD): The NPD is a selective detector that shows high sensitivity towards nitrogen-containing compounds, including nitro-PAHs. epa.gov
Table 2: Performance Characteristics of GC-based Methods for Nitro-PAH Analysis
| Technique | Detector | Limit of Detection (LOD) | Reference |
| GC-MS/MS (MRM) | Triple Quadrupole MS | 1-5 pg | gcms.cz |
| GC-MS (NCI) | Mass Spectrometer (Negative Chemical Ionization) | 0.01–0.07 pg m⁻³ (for a 360 m³ air sample) | aaqr.org |
| GC-ECD | Electron Capture Detector | Not specified | aaqr.org |
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
High-Performance Liquid Chromatography (HPLC) is a versatile technique that is well-suited for the analysis of a wide range of nitro-PAHs, including those that may be thermally labile and not suitable for GC analysis. nih.govresearchgate.net
Various detection methods can be coupled with HPLC for the analysis of nitro-PAHs:
Fluorescence Detection (FLD): Nitro-PAHs themselves are generally not fluorescent. However, a highly sensitive and selective method involves the on-line or off-line reduction of the nitro group to a highly fluorescent amino group. nih.govresearchgate.netresearchgate.netosti.gov This can be achieved using a post-column catalytic reduction column packed with materials like platinum and rhodium coated alumina. nih.govosti.gov The resulting amino-PAHs can then be detected with high sensitivity. researchgate.net
Chemiluminescence Detection (CL): This is another highly sensitive detection technique for nitro-PAHs after their reduction to amino-PAHs. researchgate.netnih.gov
Mass Spectrometry (MS): HPLC coupled with mass spectrometry (HPLC-MS) provides high selectivity and structural information for the identification and quantification of nitro-PAHs. aaqr.org
UV Detection: While less sensitive than fluorescence or chemiluminescence, UV detection can also be used for the analysis of nitro-PAHs. researchgate.net
Table 3: HPLC Methods for the Analysis of Nitro-PAHs
| HPLC Method | Detection Principle | Key Features | Reference |
| HPLC-FLD | On-line reduction of nitro-PAHs to fluorescent amino-PAHs | High sensitivity and selectivity. researchgate.netresearchgate.net | nih.govresearchgate.netnih.gov |
| HPLC-CL | Chemiluminescence detection after reduction | Very low detection limits, often in the fmol range. nih.gov | researchgate.netnih.gov |
| HPLC-MS | Mass spectrometric detection | High selectivity and structural confirmation. aaqr.org | aaqr.org |
| HPLC-UV | UV absorbance | Less sensitive but broadly applicable. researchgate.net | researchgate.net |
Two-Dimensional Chromatography (GCxGC, LCxLC) for Complex Mixtures
Complex environmental and biological samples containing substituted nitro-PAHs demand high-resolution separation techniques to achieve accurate identification and quantification. Two-dimensional chromatography, in both gas (GCxGC) and liquid (LCxLC) phases, offers significantly enhanced peak capacity and resolving power compared to conventional one-dimensional methods.
Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful tool for the analysis of volatile and semi-volatile organic compounds, including nitro-PAHs. In GCxGC, two columns with different stationary phase selectivities are coupled in series. The effluent from the first-dimension column is cryogenically modulated into narrow pulses and then rapidly separated on a short, second-dimension column. This results in a structured two-dimensional chromatogram with significantly increased peak capacity, allowing for the separation of co-eluting compounds that would overlap in a single-column separation. For the analysis of "Pyrene, 7-(1,1-dimethylethyl)-1-nitro-", a non-polar first-dimension column could be paired with a more polar second-dimension column to separate isomers and distinguish the target analyte from other PAHs and their derivatives.
Similarly, comprehensive two-dimensional liquid chromatography (LCxLC) provides enhanced separation for non-volatile and thermally labile compounds, which may include metabolites of "Pyrene, 7-(1,1-dimethylethyl)-1-nitro-". By combining two different LC separation modes, such as reversed-phase and normal-phase or ion-exchange and reversed-phase, a high degree of orthogonality can be achieved. This allows for the separation of complex mixtures into their individual components with much greater resolution than is possible with single-dimension HPLC.
Interactive Data Table: Comparison of 1D vs. 2D Chromatography for Complex Sample Analysis
| Feature | One-Dimensional (1D) Chromatography | Two-Dimensional (2D) Chromatography |
| Peak Capacity | Lower | Significantly Higher |
| Resolution | Limited for complex mixtures | Greatly Enhanced |
| Sample Throughput | Higher | Lower |
| Instrumentation | Simpler | More Complex |
| Data Analysis | Simpler | More Complex |
| Application | Routine analysis of simple mixtures | Analysis of complex environmental and biological samples |
Mass Spectrometry (MS) Applications in Environmental Analysis
Mass spectrometry is an indispensable tool for the analysis of "Pyrene, 7-(1,1-dimethylethyl)-1-nitro-" and its transformation products due to its high sensitivity, selectivity, and ability to provide structural information.
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of PAHs and their derivatives. For "Pyrene, 7-(1,1-dimethylethyl)-1-nitro-", electron ionization (EI) can be used to generate characteristic fragmentation patterns, aiding in its identification. However, for enhanced sensitivity and selectivity, especially in complex matrices, negative chemical ionization (NCI) is often preferred for nitro-containing compounds due to their high electron affinity. Selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes can be employed to achieve low detection limits and accurate quantification.
Liquid chromatography-mass spectrometry (LC-MS), particularly with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), is well-suited for the analysis of less volatile and more polar metabolites of "Pyrene, 7-(1,1-dimethylethyl)-1-nitro-". Tandem mass spectrometry (MS/MS) provides further structural confirmation and allows for the development of highly selective and sensitive quantification methods.
Interactive Data Table: GC-MS vs. LC-MS for "Pyrene, 7-(1,1-dimethylethyl)-1-nitro-" Analysis
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Analytes | Volatile and semi-volatile compounds | Non-volatile and thermally labile compounds (e.g., metabolites) |
| Ionization | Electron Ionization (EI), Negative Chemical Ionization (NCI) | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) |
| Sensitivity | High, especially with NCI for nitro-compounds | High, particularly with tandem MS |
| Selectivity | High, especially in SIM or MRM mode | High, especially with MS/MS |
| Matrix Effects | Generally lower than LC-MS | Can be significant, requiring careful method development |
The identification of unknown metabolites of "Pyrene, 7-(1,1-dimethylethyl)-1-nitro-" is crucial for understanding its metabolic fate and potential toxicity. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap-based instruments, provides highly accurate mass measurements, enabling the determination of elemental compositions for parent and fragment ions. This information is invaluable for proposing the structures of unknown metabolites. By combining HRMS with techniques like hydrogen-deuterium exchange and MS/MS fragmentation studies, the positions of functional groups on the pyrene (B120774) core can be elucidated.
Isotope tracing studies, utilizing isotopically labeled versions of "Pyrene, 7-(1,1-dimethylethyl)-1-nitro-" (e.g., with ¹³C or ¹⁵N), are powerful tools for tracking its metabolic pathways and environmental fate. By introducing the labeled compound into a biological system or environmental microcosm, the incorporation of the stable isotopes into metabolites and degradation products can be monitored by mass spectrometry. This provides direct evidence of biotransformation and helps to elucidate the sequence of metabolic reactions.
Stable Isotope Probing (SIP) is a technique used to identify the microorganisms responsible for the degradation of a specific compound in a complex microbial community. microbe.com In a SIP experiment, a substrate labeled with a heavy isotope (e.g., ¹³C-labeled "Pyrene, 7-(1,1-dimethylethyl)-1-nitro-") is introduced into an environmental sample. microbe.com Microorganisms that consume the labeled substrate will incorporate the heavy isotope into their biomass, including their DNA, RNA, and phospholipid fatty acids (PLFAs). microbe.comnih.gov By separating and analyzing these labeled biomarkers, the specific microbes responsible for the degradation of the target compound can be identified. This technique provides a direct link between a metabolic function and the identity of the microorganisms performing it. microbe.comnih.gov
Development of Novel Detection and Quantification Methods
The continuous need for more sensitive and efficient methods for the analysis of nitro-PAHs drives the development of novel analytical approaches. Recent advancements include the development of new selective sorbents for solid-phase extraction (SPE) and solid-phase microextraction (SPME) to improve sample cleanup and preconcentration of nitro-PAHs from complex matrices. chromatographyonline.com Furthermore, novel derivatization strategies can be employed to enhance the chromatographic properties and mass spectrometric response of these compounds.
The development of new analytical platforms, such as the coupling of comprehensive two-dimensional chromatography with high-resolution mass spectrometry (GCxGC-HRMS or LCxLC-HRMS), provides unparalleled analytical capability for the detailed characterization of complex mixtures containing trace levels of "Pyrene, 7-(1,1-dimethylethyl)-1-nitro-" and its transformation products. These advanced techniques are essential for a thorough assessment of the environmental and biological impact of this and other emerging contaminants.
Emerging Research Directions and Future Perspectives on Pyrene, 7 1,1 Dimethylethyl 1 Nitro
Integrated Computational and Experimental Approaches for Mechanistic Studies
The elucidation of reaction mechanisms and electronic properties of complex aromatic molecules like Pyrene (B120774), 7-(1,1-dimethylethyl)-1-nitro- increasingly relies on a synergistic combination of computational modeling and experimental validation. This integrated approach is crucial for understanding how the introduction of both a bulky, electron-donating tert-butyl group and an electron-withdrawing nitro group influences the pyrene core.
Computational Approaches: Density Functional Theory (DFT) is a primary tool for investigating the structural and electronic properties of pyrene derivatives. scirp.orgresearchgate.net For Pyrene, 7-(1,1-dimethylethyl)-1-nitro-, DFT calculations can predict:
Optimized Molecular Geometry: Determining the planarity of the pyrene ring system as affected by the steric bulk of the tert-butyl group.
Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity, electron-donating/accepting capabilities, and spectroscopic behavior. researchgate.net The tert-butyl group is expected to raise the HOMO energy, while the nitro group will lower the LUMO energy, narrowing the HOMO-LUMO gap and likely red-shifting the absorption spectra compared to unsubstituted pyrene.
Reaction Pathways: Modeling transition states and reaction energy profiles for processes like photodegradation or metabolic activation, providing insights into the most likely transformation pathways. nih.gov
Experimental Validation: Computational predictions are validated and refined through various experimental techniques:
Spectroscopy: UV-visible and fluorescence spectroscopy are used to study the electronic transitions and photophysical properties, which are directly related to the HOMO-LUMO gap calculated by DFT. researchgate.netrsc.org
X-ray Crystallography: Provides definitive information on the solid-state structure, bond lengths, and angles, confirming the computationally predicted geometry. nih.gov
Transient Absorption Spectroscopy: Allows for the detection and characterization of short-lived intermediates, such as excited states or radicals, formed during photochemical reactions, which is essential for confirming mechanistic pathways proposed by computational models. nih.gov
By combining these methods, researchers can build a comprehensive model of how the specific substitution pattern of Pyrene, 7-(1,1-dimethylethyl)-1-nitro- governs its chemical behavior and reactivity.
Investigation of Transformation Products and Their Environmental Fate
The environmental persistence and toxicological profile of Pyrene, 7-(1,1-dimethylethyl)-1-nitro- are intrinsically linked to its transformation products. Research in this area focuses on identifying these products and understanding their subsequent fate in various environmental compartments. The transformation of nitropyrenes can be driven by metabolic processes in organisms or by abiotic factors like sunlight. nih.govacs.org
Metabolic Transformation: In biological systems, nitropyrenes undergo metabolic activation, often initiated by cytochrome P450 enzymes. nih.govacs.org For 1-nitropyrene (B107360), this can lead to the formation of hydroxylated metabolites (e.g., 6-hydroxy-1-nitropyrene and 8-hydroxy-1-nitropyrene) and epoxide intermediates. nih.gov These oxygenated derivatives are often more polar and can be more reactive than the parent compound. researchgate.net The presence of the tert-butyl group in the 7-position could sterically hinder enzymatic attack at certain positions of the pyrene ring, potentially altering the distribution of metabolites compared to 1-nitropyrene.
Photochemical Transformation: Sunlight is a major driver for the transformation of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) in the environment. nih.gov The photodegradation of 1-nitropyrene is known to produce a variety of products, including hydroxynitropyrenes and pyrene quinones. nih.gov The specific products and their yields are highly dependent on environmental conditions. The tert-butyl group, being electron-donating, may influence the electronic excited states of the molecule, thereby affecting the photodegradation pathways and rates.
The table below summarizes known transformation products for the parent compound, 1-nitropyrene, which are expected to be relevant for studying the environmental fate of its tert-butyl derivative.
| Transformation Type | Parent Compound | Key Transformation Products |
| Metabolic | 1-Nitropyrene | 6-Hydroxy-1-nitropyrene, 8-Hydroxy-1-nitropyrene, 4,5-Epoxide-1-nitropyrene, 1-Aminopyrene (B158619) |
| Photochemical | 1-Nitropyrene | 1-Hydroxypyrene, Hydroxynitropyrenes, 1,6-Pyrenedione (B155732), 1,8-Pyrenedione (B1214282) |
Future research will focus on synthesizing and characterizing the specific transformation products of Pyrene, 7-(1,1-dimethylethyl)-1-nitro- and assessing their persistence, bioavailability, and potential toxicity to understand its complete environmental impact.
Green Chemistry Approaches for Sustainable Synthesis
The synthesis of nitroaromatic compounds, including substituted nitropyrenes, traditionally involves harsh reagents like mixed nitric and sulfuric acids, which pose significant environmental and safety risks. nih.gov Emerging research is focused on developing more sustainable, "green" synthetic routes that align with the principles of green chemistry, such as waste prevention, use of safer chemicals, and energy efficiency. researchgate.netfrontiersin.org
Key Green Chemistry Strategies:
Alternative Nitrating Agents: Research is exploring the use of milder and more selective nitrating agents to replace the conventional mixed-acid system. This includes reagents like clay-supported copper nitrate (B79036) (Claycop) or palladium-catalyzed transformations that can operate under less hazardous conditions. organic-chemistry.org
Catalytic Processes: The development of solid acid catalysts, such as zeolites or metal-modified montmorillonite, can facilitate nitration with high efficiency and selectivity. organic-chemistry.org A significant advantage of heterogeneous catalysts is their ease of separation from the reaction mixture and potential for recyclability, which minimizes waste.
Alternative Solvents and Reaction Conditions: A core principle of green chemistry is the reduction or elimination of volatile organic solvents. Future synthetic routes for compounds like Pyrene, 7-(1,1-dimethylethyl)-1-nitro- could explore solvent-free reaction conditions or the use of more environmentally benign solvents like ionic liquids or supercritical fluids.
Role of Environmental Factors in Influencing Reactivity and Persistence
The reactivity and persistence of Pyrene, 7-(1,1-dimethylethyl)-1-nitro- in the environment are not solely determined by its intrinsic chemical properties but are also heavily influenced by a range of external environmental factors. acs.org Understanding these interactions is critical for accurately predicting the compound's environmental fate and potential for long-range transport.
Key Influential Factors:
Sunlight (Photolysis): As discussed, photodegradation is a primary transformation pathway for nitropyrenes. nih.gov The intensity and spectral distribution of solar radiation will directly impact the rate of degradation. The presence of photosensitizers in the environment can also accelerate these processes.
Solvent and Medium: The nature of the environmental medium significantly affects photoreaction rates. Studies on 1-nitropyrene have shown that photodegradation is dependent on solvent polarity, with faster degradation often observed in less polar solvents. nih.govscite.ai Whether the compound is dissolved in an aqueous phase, adsorbed onto particulate matter, or present in an organic aerosol will dictate its stability.
Presence of Other Chemicals: The presence of other atmospheric or aquatic constituents can alter the reactivity. For example, phenols have been shown to increase the photodegradation yield of 1-nitropyrene, while water can reduce it. nih.gov Reactions with atmospheric oxidants like hydroxyl radicals (OH), nitrate radicals (NO₃), and ozone (O₃) are also significant transformation pathways for PAHs and their derivatives. nih.gov
Temperature and pH: These fundamental parameters can influence reaction kinetics and the speciation of reactants. For instance, the pH of aqueous aerosols can affect photochemical pathways. acs.org
The bulky tert-butyl group on the pyrene ring may enhance its lipophilicity, potentially leading to greater partitioning into organic matter in soil and sediment, which could shield it from photodegradation and increase its persistence. aaqr.org
Advanced Materials Science Applications (excluding specific material properties/devices)
Pyrene and its derivatives are highly valued in materials science due to their unique photophysical properties, including high fluorescence quantum yields and the ability to form excimers. researchgate.net The functionalization of the pyrene core with groups like nitro and tert-butyl allows for the fine-tuning of its electronic and steric properties, opening avenues for new advanced materials.
Potential Areas of Application:
Organic Electronics: Pyrene-based molecules are used as active components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). nih.govresearchgate.net The introduction of an electron-withdrawing nitro group and an electron-donating tert-butyl group creates a "push-pull" system within the molecule. This can modulate the HOMO/LUMO energy levels, which is a key strategy in designing materials for hole-transporting or electron-transporting layers in electronic devices. The bulky tert-butyl group can also be used to control intermolecular packing in the solid state, which is crucial for charge transport. acs.org
Chemosensors: The fluorescence of pyrene is known to be sensitive to its local environment and can be quenched by certain molecules, particularly electron-deficient ones like nitroaromatics. acs.org Functionalized pyrene derivatives can be incorporated into polymers or attached to nanoparticles to create highly sensitive and selective chemosensors for the detection of explosives or other environmental pollutants. acs.org
Functionalized Nanomaterials: Pyrene moieties are effective at non-covalently functionalizing carbon nanomaterials like graphene and carbon nanotubes through π-π stacking. manchester.ac.uk Pyrene, 7-(1,1-dimethylethyl)-1-nitro- could be used as a surface modifier to improve the dispersion of these nanomaterials in specific solvents or polymer matrices, enabling their use in composites and coatings.
Future research in this area will involve the synthesis of Pyrene, 7-(1,1-dimethylethyl)-1-nitro- and its incorporation into larger molecular or supramolecular structures to explore and harness its potential in these materials science contexts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
